

Benchmarking the Reaction Rate of Amino-PEG4-bis-PEG3-methyltetrazine: A Comparative Guide

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Compound of Interest

Compound Name:

Amino-PEG4-bis-PEG3methyltetrazine

Cat. No.:

B15073322

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In the rapidly evolving landscape of bioconjugation, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a cornerstone technology for researchers in drug development, diagnostics, and fundamental biology. The exceptional reaction kinetics and bioorthogonality of this chemistry allow for rapid and specific labeling of biomolecules in complex biological milieu. This guide provides a comparative analysis of the reaction rate of **Amino-PEG4-bis-PEG3-methyltetrazine**, a heterotrifunctional linker, against other common bioorthogonal reaction pairs.

Amino-PEG4-bis-PEG3-methyltetrazine is equipped with two methyltetrazine moieties for rapid conjugation to strained alkenes such as trans-cyclooctene (TCO) or bicyclononyne (BCN), and a primary amine for further functionalization. The hydrophilic polyethylene glycol (PEG) spacers enhance its solubility in aqueous buffers, a critical feature for biological applications.

Comparative Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient labeling at low concentrations. The following table summarizes the reaction rates of various tetrazine derivatives with commonly used strained alkenes, placing the expected performance of **Amino-PEG4-bis-PEG3-methyltetrazine** in context.



While the specific second-order rate constant for **Amino-PEG4-bis-PEG3-methyltetrazine** has not been published, a close structural analog, a methyltetrazine-functionalized polysarcosine (mTz-pSar), reacting with PEGylated TCO (TCO-PEG4) has been reported to have a rate constant of 463 M⁻¹s⁻¹ in PBS at 37°C. This value is used as a proxy in the following comparison.

Diene	Dienophile	Second-Order Rate Constant (k ₂) [M ⁻¹ S ⁻¹]	Reaction Conditions
Methyltetrazine-PEG (proxy)	TCO-PEG ₄	463	PBS, 37°C
3,6-di(pyridin-2- yl)-1,2,4,5-tetrazine	BCN	118	Methanol, ambient temp.
3-(pyrimidin-2-yl)-6-(4- (trifluoromethyl)phenyl)-1,2,4,5-tetrazine	BCN	125	Methanol, ambient temp.
3,6-diphenyl-1,2,4,5- tetrazine	BCN	3.6	Methanol, ambient temp.
Various Tetrazines	тсо	up to 30,000	PBS, 37°C
Tetrazole (photo- activated)	BCN	11,400 - 39,200	Acetonitrile/Phosphate Buffer
Azide (in SPAAC)	Cyclooctyne	~0.002 - 1.9	Various

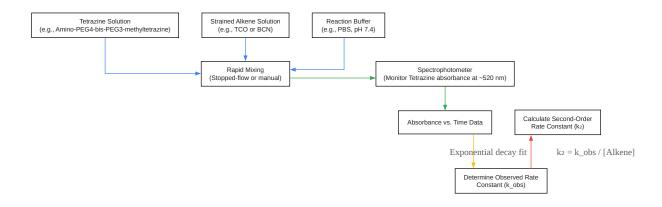
TCO: trans-cyclooctene; BCN: bicyclononyne; SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition; PBS: Phosphate-Buffered Saline.

The data clearly indicates that the methyltetrazine-TCO ligation is significantly faster than many other bioorthogonal reactions, including the well-established SPAAC. The reaction rate can be further modulated by the substituents on the tetrazine ring, with electron-withdrawing groups generally leading to faster kinetics.

Experimental Workflow & Signaling Pathways



The determination of the reaction kinetics for the iEDDA reaction between a tetrazine and a strained alkene typically follows a straightforward workflow. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.



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